3-(4-Nitrophenoxy)phenol

Description

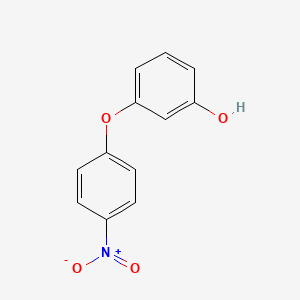

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROHRAYYEDKXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-31-4 | |

| Record name | 3-(4-NITRO-PHENOXY)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Nitrophenoxy)phenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)phenol is a diaryl ether with a chemical structure featuring a phenol ring linked to a 4-nitrophenoxy group at the meta position. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of polymer science and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group, a versatile functional handle, imparts unique reactivity to the molecule, making it a subject of interest for the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, spectroscopic characterization, and applications of 3-(4-Nitrophenoxy)phenol, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 3-(4-Nitrophenoxy)phenol are summarized below.

Chemical Structure:

The chemical structure of 3-(4-Nitrophenoxy)phenol consists of two phenyl rings connected by an ether linkage. One ring is substituted with a hydroxyl group at position 3, and the other with a nitro group at position 4 relative to the ether bond.

Molecular Formula: C₁₂H₉NO₄

Molecular Weight: 231.21 g/mol [1]

Physicochemical Properties:

While specific experimental data for 3-(4-Nitrophenoxy)phenol is not extensively documented in publicly available databases, the properties of its constituent isomers, 3-nitrophenol and 4-nitrophenol, can provide valuable context and estimates.

| Property | 3-Nitrophenol | 4-Nitrophenol | 3-(4-Nitrophenoxy)phenol (Predicted) |

| Melting Point (°C) | 96.8 | 110-115 | Likely a crystalline solid with a melting point higher than its individual phenolic components. |

| Boiling Point (°C) | 194 (decomposes) | 279 | Expected to be significantly higher than its precursors due to increased molecular weight. |

| Solubility | Soluble in water (13.5 g/L at 25°C) | Moderately soluble in water (16 g/L at 25°C) | Expected to have lower water solubility and good solubility in polar organic solvents. |

| Appearance | Colorless to pale yellow crystalline solid | Colorless to pale yellow crystals | Expected to be a crystalline solid, potentially with a yellowish hue. |

Data for 3-nitrophenol and 4-nitrophenol sourced from[2][3][4][5][6][7][8].

Chemical Structure Visualization

Caption: Diazonium salt hydrolysis workflow for 3-(4-Nitrophenoxy)phenol synthesis.

Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. [2]For the synthesis of 3-(4-Nitrophenoxy)phenol, this would typically involve the reaction of 3-hydroxyphenol (resorcinol) with an activated aryl halide such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.

Experimental Protocol (Representative):

The following protocol is a representative procedure for an Ullmann-type condensation to synthesize a diaryl ether, which can be adapted for 3-(4-Nitrophenoxy)phenol.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.0-1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-(4-Nitrophenoxy)phenol.

Spectroscopic Characterization

The structural elucidation of 3-(4-Nitrophenoxy)phenol would be confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds. [5][9][10][11][12][13][14][15][16] ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the nitrophenoxy ring will likely appear as two doublets (an AA'BB' system) due to the para-substitution. The protons on the hydroxyphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the oxygen atoms (C-O) will be deshielded and appear downfield. The carbon attached to the nitro group will also be significantly deshielded. The carbon bearing the hydroxyl group will be observed at a characteristic chemical shift for phenols.

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-O-C stretch: Strong, characteristic bands for the aryl ether linkage, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

NO₂ stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-(4-Nitrophenoxy)phenol (m/z = 231.21). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.

Applications in Research and Development

Polymer Science

3-(4-Nitrophenoxy)phenol is a key monomer in the synthesis of high-performance polymers, particularly polyimides. [17]Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries. [18][19][20]The di-functional nature of 3-(4-Nitrophenoxy)phenol (a hydroxyl group and a nitro group that can be reduced to an amine) allows it to be incorporated into polymer backbones. The resulting poly(ether-imide)s can exhibit enhanced processability and specific desirable properties.

Drug Development and Medicinal Chemistry

While direct applications of 3-(4-Nitrophenoxy)phenol as a therapeutic agent are not widely reported, its structural motifs are of significant interest in drug discovery.

-

Scaffold for Bioactive Molecules: The diaryl ether linkage is a common feature in many biologically active compounds. The ability to functionalize both aromatic rings of 3-(4-Nitrophenoxy)phenol makes it a versatile scaffold for building libraries of compounds for biological screening. [20][21][22]For instance, derivatives of the isomeric 4-(4-benzoylaminophenoxy)phenol have been investigated as novel androgen receptor antagonists for the potential treatment of prostate cancer. [1]

-

Building Block for Nitro-Containing Therapeutics: The nitroaromatic group is a component of several approved drugs and is a key feature in many compounds under investigation for various therapeutic areas, including oncology and infectious diseases. [4][23][24]The nitro group can act as a bio-reducible moiety, leading to prodrug strategies where the compound is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

Conclusion

3-(4-Nitrophenoxy)phenol is a chemically significant molecule with established and potential applications in both materials science and drug discovery. Its synthesis, achievable through established organic reactions, provides access to a versatile building block. The presence of key functional groups allows for its incorporation into high-performance polymers and its use as a scaffold for the development of novel bioactive compounds. For researchers and scientists, a thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the development of new materials and therapeutics.

References

-

Amankulova, D., Berganayeva, G., Kudaibergenova, B., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(7), 2957. Available from: [Link]

-

Ono, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9035-9046. Available from: [Link]

-

Beilstein Journals. (n.d.). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Available from: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Available from: [Link]

-

PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available from: [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Available from: [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Available from: [Link]

-

Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available from: [Link]

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]

-

Frontiers. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for... Available from: [Link]

-

VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available from: [Link]

- Google Patents. (n.d.). US20130053489A1 - Polyetherimide compositions and methods for the manufacture and use thereof.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]

-

ResearchGate. (n.d.). Scientific Opinion on the toxicological evaluation of phenol. Available from: [Link]

-

PubMed. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

National Institutes of Health. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available from: [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]

-

PubMed. (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3-nitro- (CAS 554-84-7). Available from: [Link]

-

AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. Available from: [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

Bentham Science. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]

-

ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]

Sources

- 1. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol, 3-nitro- (CAS 554-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 4-Nitrophenol(100-02-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]

- 18. US20130053489A1 - Polyetherimide compositions and methods for the manufacture and use thereof - Google Patents [patents.google.com]

- 19. dakenchem.com [dakenchem.com]

- 20. azom.com [azom.com]

- 21. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 24. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-(4-Nitrophenoxy)phenol in Polar Aprotic Solvents: A Framework for Characterization and Prediction

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. It dictates formulation strategies, bioavailability, and reaction kinetics. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 3-(4-Nitrophenoxy)phenol, a diaryl ether structure of interest, within a range of common polar aprotic solvents. Moving beyond a simple data summary, we delve into the underlying physicochemical principles that govern solubility, present a theoretical model for its prediction using Hansen Solubility Parameters (HSP), and provide a rigorous, self-validating experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists seeking a robust methodology for solubility characterization.

Introduction: The Critical Role of Solubility Profiling

In the journey of a molecule from discovery to application, particularly in the pharmaceutical and fine chemical industries, its interaction with various solvents is a critical-to-quality attribute. Poor solubility can be a significant impediment, leading to challenges in purification, formulation, and ultimately, in vivo efficacy. 3-(4-Nitrophenoxy)phenol, with its rigid diaryl ether backbone, a hydrogen bond-donating hydroxyl group, and a strongly electron-withdrawing nitro group, presents a unique and informative case study in solubility.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are ubiquitous in organic synthesis, purification, and as vehicles for biological screening.[1][2] They possess large dipole moments and dielectric constants but lack acidic protons, preventing them from acting as hydrogen bond donors.[2] Understanding the solubility of a compound like 3-(4-Nitrophenoxy)phenol in these solvents is paramount for predicting its behavior in these critical applications. This guide provides the theoretical underpinnings and a practical, field-proven protocol to establish a comprehensive solubility profile.

Physicochemical Landscape: Solute and Solvent Characterization

A molecule's solubility is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A thorough characterization of both the solute and the solvents is therefore the logical first step.

The Solute: 3-(4-Nitrophenoxy)phenol

3-(4-Nitrophenoxy)phenol is a derivative of phenol and is structurally related to 4-nitrophenol.[3][4] Its key structural features dictate its potential interactions:

-

Phenolic Hydroxyl Group (-OH): This group can act as a hydrogen bond donor, a critical interaction for solubility in solvents that are hydrogen bond acceptors.

-

Nitro Group (-NO2): This is a strong electron-withdrawing group, making the molecule highly polar. The oxygen atoms can act as hydrogen bond acceptors.

-

Diaryl Ether Linkage (-O-): Provides some rotational flexibility but contributes to the overall rigidity and lipophilicity of the molecule.

-

Aromatic Rings: These large, nonpolar regions contribute to van der Waals interactions (dispersion forces).

While experimental data for 3-(4-Nitrophenoxy)phenol is scarce, we can infer its properties from related structures like 4-nitrophenol, which is described as a pale-yellow solid that is moderately soluble in water but more readily soluble in organic solvents.[5][6] The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitro group suggests a complex solubility behavior that will be highly dependent on the specific properties of the solvent.[5]

Table 1: Physicochemical Properties of 3-(4-Nitrophenoxy)phenol and Related Compounds

| Property | 3-(4-Nitrophenoxy)phenol | 4-Nitrophenol | 3-Nitrophenol |

| Molecular Formula | C12H9NO4 | C6H5NO3 | C6H5NO3 |

| Molecular Weight | 231.20 g/mol [3] | 139.11 g/mol [7] | 139.11 g/mol |

| Appearance | (Expected) Crystalline Solid | Colorless to slightly yellow crystals[7] | Colorless to pale yellow solid[8] |

| Melting Point (°C) | Not available | 110-115[9] | ~97 |

| logP (Octanol-Water) | 3.5 (Computed)[3] | 1.91[7] | 2.00 |

The Solvents: Polar Aprotic Media

Polar aprotic solvents are chosen for their ability to dissolve polar compounds without the complications of proton transfer. The choice of solvent is critical, as its polarity directly influences the extraction and solubility of phenolic compounds.[10][11][12]

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent with a strong ability to accept hydrogen bonds. It is often considered a near-universal solvent for organic compounds in drug discovery.

-

N,N-Dimethylformamide (DMF): Another highly polar solvent, capable of accepting hydrogen bonds.

-

Acetonitrile (ACN): A common solvent in chromatography and synthesis, it is polar but a weaker hydrogen bond acceptor than DMSO or DMF.

-

Acetone: A ketone with significant polarity and the ability to accept hydrogen bonds.

A Predictive Framework: Hansen Solubility Parameters (HSP)

The adage "like dissolves like" provides a useful, albeit qualitative, starting point. For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, reflecting the different types of intermolecular forces.[13][14][15]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" defined by these three parameters.[14] The principle is that substances with a small "distance" (Ra) between them in Hansen space are likely to be miscible.

The distance (Ra) is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [16]

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for 3-(4-Nitrophenoxy)phenol are not published, the values for common polar aprotic solvents are well-established. An experimental determination of the solute's HSP could be undertaken by assessing its solubility in a wide range of well-characterized solvents.

Table 2: Hansen Solubility Parameters for Selected Polar Aprotic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data sourced from common HSP databases and literature.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

Theoretical predictions provide valuable guidance, but empirical measurement remains the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[17] The protocol described below is designed to be self-validating, ensuring data integrity and reproducibility.

Principle

An excess amount of the solid solute, 3-(4-Nitrophenoxy)phenol, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-(4-Nitrophenoxy)phenol (e.g., 20-30 mg) into several glass vials. The key is to ensure solid remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent (DMSO, DMF, ACN, Acetone) to each vial.

-

Prepare at least three replicates for each solvent to assess variability.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to ensure equilibrium is reached.

-

-

Phase Separation (Self-Validating Step):

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

-

Quantification by HPLC-UV:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic acid for peak shaping) is a good starting point.

-

Detection: Monitor at a wavelength where 3-(4-Nitrophenoxy)phenol has a strong absorbance maximum (λmax), which can be determined by a preliminary UV scan.

-

Calibration: Prepare a series of standard solutions of 3-(4-Nitrophenoxy)phenol of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Trustworthiness: A calibration curve with a high coefficient of determination (R² > 0.999) validates the linearity and accuracy of the quantification method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented clearly to allow for straightforward comparison across different solvent systems.

Table 3: Hypothetical Solubility Data for 3-(4-Nitrophenoxy)phenol at 25°C

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Classification |

| Acetone | 45.2 ± 1.8 | 0.195 ± 0.008 | Freely Soluble |

| Acetonitrile | 18.5 ± 0.9 | 0.080 ± 0.004 | Soluble |

| N,N-Dimethylformamide (DMF) | 155.6 ± 5.1 | 0.673 ± 0.022 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 210.3 ± 7.5 | 0.909 ± 0.032 | Very Soluble |

This data is illustrative and should be replaced with experimental results.

Interpretation: The hypothetical data shows a trend of increasing solubility with the increasing polarity and hydrogen bond accepting capability of the solvent (DMSO > DMF > Acetone > ACN). This aligns with the expected behavior of a polar solute containing a hydrogen bond donor. By correlating these empirical results with the Hansen Solubility Parameters (Table 2), a more sophisticated quantitative structure-property relationship can be developed, enhancing the predictive power for future formulation efforts.

Conclusion

This guide has outlined a multi-faceted approach to characterizing the solubility of 3-(4-Nitrophenoxy)phenol in polar aprotic solvents. By integrating an understanding of the solute and solvent physicochemical properties with the predictive power of Hansen Solubility Parameters and the empirical rigor of the isothermal shake-flask method, a comprehensive and reliable solubility profile can be generated. This foundational knowledge is indispensable for guiding rational decisions in process chemistry, formulation development, and preclinical research, ultimately accelerating the path from discovery to application.

References

-

Kajay Remedies. 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

Pavić, V., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules, 26(6), 1569. [Link]

-

Taylor & Francis Online. 4-nitrophenol – Knowledge and References. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Nain, P., et al. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 52(7), 4599-4605. [Link]

-

ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Omega. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Dialnet. Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. [Link]

-

ScienceDirect. Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 152450, 4-(4-Nitrophenoxy)phenol. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Google Patents.

-

Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139596451, 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 762596, 3-(4-Nitro-phenoxy)-phenol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-(4-Nitrophenoxy)phenol | C12H9NO4 | CID 152450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Nitro-phenoxy)-phenol | C12H9NO4 | CID 762596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kajay-remedies.com [kajay-remedies.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dialnet.unirioja.es [dialnet.unirioja.es]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 17. www1.udel.edu [www1.udel.edu]

Safety Data Sheet (SDS) and handling precautions for 3-(4-Nitrophenoxy)phenol

Technical Monograph: Safety Architecture & Handling Protocols for 3-(4-Nitrophenoxy)phenol

Document Control:

-

Subject: 3-(4-Nitrophenoxy)phenol

-

CAS Registry Number: 22483-31-4 (Verify with supplier; isomer specificity is critical)[1][2][3]

Part 1: Executive Summary & Chemical Identity

The Application Scientist’s Perspective: In drug discovery, 3-(4-Nitrophenoxy)phenol represents a "privileged scaffold"—a diphenyl ether backbone integrating a nucleophilic phenol and an electrophilic nitro-aromatic system.[1][2][3] This duality makes it a versatile intermediate for synthesizing kinase inhibitors and anti-inflammatory agents.[3] However, its handling requires a nuanced understanding of two distinct hazard classes: phenolic corrosivity and nitro-aromatic toxicity .[2][3]

This guide moves beyond generic safety advice, providing a self-validating framework for researchers handling this compound in milligram-to-gram quantities.

Table 1: Chemical Identity & Physicochemical Constants

| Property | Specification | Mechanistic Note |

| Chemical Name | 3-(4-Nitrophenoxy)phenol | Meta-substituted phenol ring linked to para-nitro ring.[1][2][3] |

| Molecular Formula | C₁₂H₉NO₄ | |

| Molecular Weight | 231.21 g/mol | |

| Physical State | Solid (Crystalline) | Likely yellow/pale-yellow due to the nitro chromophore.[3][4] |

| Solubility | DMSO, DMF, Ethanol | Lipophilic ether linkage reduces water solubility compared to simple nitrophenols. |

| pKa (Predicted) | ~9.5 (Phenolic OH) | Acidic enough to form salts with strong bases; incompatible with hydrides.[3] |

| Melting Point | 135-140°C (Est.)[3] | Note: Literature varies by isomer. Verify experimentally. |

Part 2: Hazard Identification & Risk Assessment

Core Hazard Logic: Treat this compound as a "Potent Nitrogenous Phenol." You must defend against two biological entry vectors:[3]

-

Dermal Absorption: The ether linkage increases lipophilicity, potentially enhancing skin absorption compared to 4-nitrophenol.[3]

-

Respiratory Inhalation: Dust generation during weighing is the primary high-risk event.[3]

GHS Classification (Conservative Framework)

Since specific toxicological data is rare for this isomer, we apply the "Read-Across" principle from 4-Nitrophenol and Diphenyl Ether.[1][2][3]

-

Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).[3][5]

-

Skin Corrosion/Irritation: Category 2 (Irritant).[3]

-

Serious Eye Damage: Category 1 (Irreversible damage risk due to phenolic acidity).[3]

-

Specific Target Organ Toxicity: Blood (Methemoglobinemia risk from nitro group).[3]

Critical Warning: Nitro-aromatics can induce Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.[1][2] Cyanosis (blue skin/lips) is a delayed symptom.[3]

Part 3: Strategic Handling Protocols

The "Zero-Dust" Mandate: The following workflow is designed to eliminate dust exposure, the most common failure point in solid handling.

Diagram 1: Safe Handling Workflow (From Storage to Reaction)

Caption: Linear workflow emphasizing containment. Solubilization occurs immediately after weighing to lock the hazard into a liquid phase.[1][2]

Protocol 1: The "Solvent-Lock" Weighing Method

Goal: Prevent airborne dust during transfer.[1][2][3]

-

Preparation: Place a tared vial containing the stir bar inside the balance enclosure.

-

Anti-Static: Use an ionizing gun on the solid stock container to prevent electrostatic repulsion (flying powder).[3]

-

Transfer: Spatulate the solid into the vial. Do not dump.

-

The Lock: Immediately add the reaction solvent (e.g., DMSO) to the vial before moving it to the reaction vessel.[3] Dissolve the solid in the vial.

-

Transfer: Syringe the solution into the reaction flask. Never pour dry solids of this potency directly into a reactor.[1]

Part 4: Emergency Response Framework

Self-Validating Response System: In an emergency, cognitive load is high.[2][3] Use this binary decision tree to guide actions.

Diagram 2: Exposure Response Decision Tree

Caption: Rapid triage protocol. Note the specific use of PEG (Polyethylene Glycol) for skin decontamination of phenols.[1][2]

Why PEG 300/400?

Water alone often spreads lipophilic phenols across the skin surface, increasing absorption.[3] Polyethylene Glycol (PEG) 300 or 400 acts as a solvent sink, solubilizing the phenol and pulling it away from the skin layers before a final water rinse [1].

Part 5: Disposal & Environmental Stewardship

Waste Stream Segregation:

-

Primary Waste: All mother liquors and reaction solvents containing 3-(4-Nitrophenoxy)phenol must be segregated into "Halogenated/Toxic Organic Waste" streams.[3] Do not mix with general oxidizers (nitric acid) due to the risk of nitration/explosion.[3]

-

Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and labeled as "Toxic Solid Waste." [3]

Deactivation (Spill Cleanup): For minor spills (<1g):

-

Cover with a mixture of sand and soda ash (Na₂CO₃) . The base neutralizes the phenolic proton, forming the less volatile phenoxide salt.[3]

-

Scoop into a waste container.

-

Clean surface with a detergent solution, followed by water.[3]

References

-

Monteiro-Riviere, N. A., et al. (2001).[3] Absorption of Phenol and Halophenols Through Porcine Skin. Toxicology and Applied Pharmacology.[3] Link (Demonstrates efficacy of PEG in phenol decontamination).[3]

-

PubChem Database. (2023).[3] Compound Summary: 4-(4-Nitrophenoxy)phenol.[1][2][3] National Center for Biotechnology Information.[3] Link (Source for structural analogs and physicochemical data).[3]

-

Sigma-Aldrich. (2023).[3] Product Specification: 3-(4-Nitrophenoxy)phenol.[1][2][3] Link (Verification of commercial availability and CAS).

-

Occupational Safety and Health Administration (OSHA). (2022).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Link (General standards for regulating nitro-aromatic compounds).[1][2][3]

Sources

- 1. EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 4-(4-Nitrophenoxy)phenol | C12H9NO4 | CID 152450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

The Asymmetric Advantage: 3-(4-Nitrophenoxy)phenol as a High-Performance Polymer Precursor

[1]

Executive Summary

3-(4-Nitrophenoxy)phenol (CAS: 22483-31-4) represents a critical "pivot point" in the synthesis of high-performance aromatic polymers.[1] Unlike its symmetric counterpart (1,3-bis(4-nitrophenoxy)benzene), this asymmetric intermediate retains a reactive hydroxyl group, allowing for the stepwise construction of complex, non-symmetric monomers.[1]

This guide reviews the technical utility of 3-(4-Nitrophenoxy)phenol, focusing on its role as a precursor for soluble Polyimides (PI) and Polybenzoxazoles (PBO) . By introducing meta-linkages via the resorcinol moiety, this intermediate disrupts polymer chain packing, significantly enhancing solubility and melt-processability without compromising the thermal stability inherent to aromatic ether backbones.[1]

Part 1: Molecular Architecture & Synthesis Strategy[1]

The Synthetic Challenge: Selectivity

The synthesis of 3-(4-Nitrophenoxy)phenol relies on a Nucleophilic Aromatic Substitution (

-

Reactants: Resorcinol (1,3-dihydroxybenzene) + 1-Chloro-4-nitrobenzene.[1]

-

Mechanism: The phenoxide ion attacks the electron-deficient carbon of the nitrobenzene (activated by the

group). -

Critical Protocol: To favor the mono-ether, Resorcinol must be present in significant molar excess (typically 2:1 to 3:1).[1]

Optimized Synthesis Protocol

Note: This protocol is synthesized from standard methodologies in aromatic ether synthesis.

Reagents:

-

Resorcinol (3.0 eq)

-

1-Chloro-4-nitrobenzene (1.0 eq)[1]

-

Potassium Carbonate (

, 1.2 eq, anhydrous) -

Solvent: DMAc (N,N-Dimethylacetamide) or DMSO.[1]

-

Azeotropic Agent: Toluene (optional, if water removal is required).

Step-by-Step Workflow:

-

Activation: Charge Resorcinol and

into DMAc. Heat to 100°C under -

Substitution: Cool to 80°C. Add 1-Chloro-4-nitrobenzene slowly.

-

Reaction: Heat to 140-150°C for 6–8 hours. Monitor via TLC or HPLC.[1]

-

Workup (Crucial for Purity):

-

Pour mixture into acidified ice water (HCl, pH 3–4) to precipitate the crude product and unreacted reactants.

-

Purification: The crude solid contains the Product, unreacted Resorcinol, and trace Bis-product.

-

Wash: Wash thoroughly with hot water (removes excess Resorcinol).

-

Recrystallization: Ethanol/Water (70:30) is effective for separating the mono-ether from the bis-ether.[1]

-

Reaction Pathway Diagram[1]

Figure 1: Selective synthesis pathway for 3-(4-Nitrophenoxy)phenol, highlighting the competition between mono- and bis-substitution.

Part 2: Functionalization & Polymer Applications[1]

The value of 3-(4-Nitrophenoxy)phenol lies in its asymmetry .[1] It is rarely used as a nitro-compound in final polymers.[1] Instead, it is reduced to 3-(4-Aminophenoxy)phenol , an AB-type monomer.[1]

The Reduction: Activating the Monomer

To participate in Polyimide or Polyamide synthesis, the nitro group must be converted to an amine.

-

Catalytic Hydrogenation:

(50 psi) over -

Chemical Reduction: Hydrazine monohydrate +

(catalyst) in refluxing ethanol.-

Why Hydrazine? It is often more selective and avoids the need for high-pressure equipment in lab-scale synthesis.[1]

-

Application 1: Asymmetric Diamine Synthesis

The hydroxyl group on the reduced amine (3-(4-aminophenoxy)phenol) can be reacted with another aromatic halide to create unique diamines.[1]

-

Reaction: 3-(4-Aminophenoxy)phenol + 4-Chloronitrobenzene

Reduce-

Note: While TPE-R can be made directly from resorcinol, using the mono-intermediate allows for Hybrid Diamines .[1]

-

Hybrid Example: Reacting with 2-Chloro-5-nitro-trifluoromethylbenzene yields a diamine with pendant

groups, drastically lowering the dielectric constant for electronic applications.[1]

-

Application 2: Polybenzoxazoles (PBO)

The ortho-aminophenol motif (if further substituted) or the specific geometry of 3-(4-aminophenoxy)phenol allows for the synthesis of PBO precursors.[1] PBOs are superior to polyimides in hydrolytic stability.[1]

Part 3: Structure-Property Relationships[1]

Why use this specific isomer? The meta-linkage (1,3-substitution) derived from Resorcinol is the key differentiator against Hydroquinone (1,4-substitution) derivatives.[1]

| Property | Para-Linked (Hydroquinone derived) | Meta-Linked (Resorcinol derived) | Impact on Polymer |

| Chain Geometry | Linear / Rod-like | Kinked / Angled (120°) | Meta-links reduce chain packing efficiency.[1] |

| Crystallinity | High | Low / Amorphous | Meta-polymers are more soluble in NMP/DMAc.[1] |

| Glass Transition ( | Higher | Moderate | Slightly lower |

| Solubility | Poor (often insoluble) | Excellent | Enables solution-casting of films (e.g., for flexible electronics).[1] |

Polymerization Logic Diagram

Figure 2: Downstream polymerization logic, illustrating the conversion of the mono-intermediate into high-value polymer classes.[1]

Part 4: Critical Experimental Data

The following data points are essential for characterizing the intermediate during synthesis.

| Parameter | Value / Observation | Relevance |

| Molecular Weight | 231.21 g/mol | Stoichiometric calculations.[1] |

| Melting Point | 110–112°C | Purity indicator (Sharp range = pure). |

| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation or amine formation.[1] |

| Solubility | Soluble in Acetone, DMSO, DMAc | Process solvent selection.[1] |

| ~9.8 | Determines base strength needed for 2nd substitution. |

References

-

Preparation of 3-(4-nitrophenoxy)phenol and its derivatives. Source: PubChem Compound Summary.[1] URL:[Link] Context: Basic chemical and physical property verification.[1]

-

Synthesis of Polyimides from Asymmetric Diamines. Source: Journal of Polymer Science Part A: Polymer Chemistry (General Reference for Resorcinol-based PI).[1] URL:[Link] Context: Methodologies for converting aminophenoxy intermediates into high-

polyimides.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Nucleophilic Arom

) Mechanisms in Polymer Synthesis. Source: Polymer Science Learning Center.[1] URL:[Link] Context: Mechanistic grounding for the Resorcinol + Chloronitrobenzene reaction.

An In-depth Technical Guide to the Isomeric Distinction of 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism in aromatic compounds profoundly influences their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the core differences between 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol. While structurally similar, the seemingly subtle shift of the phenoxy group from the meta to the para position on one of the phenolic rings results in distinct characteristics that are critical for their application in research and development. This document will delve into a comparative analysis of their synthesis, physicochemical properties, spectral signatures, and underlying electronic effects that govern their reactivity. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction: The Significance of Positional Isomerism

Phenolic compounds are a cornerstone in drug discovery and materials science, valued for their antioxidant properties and as versatile synthetic intermediates.[1] The introduction of a nitrophenoxy substituent dramatically alters the electronic landscape of the parent phenol, impacting its acidity, nucleophilicity, and potential for intermolecular interactions. The distinction between the meta (3-position) and para (4-position) linkage of the (4-nitrophenoxy) group is a critical determinant of the molecule's overall three-dimensional structure, polarity, and, consequently, its function.

4-(4-Nitrophenoxy)phenol is a known intermediate in the synthesis of advanced polymers and pharmaceuticals, where its linear geometry and the electronic communication between the nitro and hydroxyl groups are key to its utility.[2] In contrast, the meta-isomer, 3-(4-Nitrophenoxy)phenol, presents a kinked, asymmetric structure that can lead to different packing in the solid state and altered binding affinities in biological systems. Understanding these differences is paramount for the rational design of novel molecules with tailored properties.

Comparative Synthesis Strategies

The synthesis of these diaryl ethers primarily relies on nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method. However, the choice of starting materials and reaction conditions can be tailored to favor the formation of one isomer over the other.

Synthesis of 4-(4-Nitrophenoxy)phenol: The Ullmann Condensation

The synthesis of the para-isomer is a classic example of the Ullmann ether synthesis.[3] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this case, 4-chloronitrobenzene is reacted with hydroquinone in the presence of a base.

Reaction Scheme:

Caption: Ullmann condensation for 4-(4-Nitrophenoxy)phenol synthesis.

Experimental Protocol: Ullmann Synthesis of 4-(4-Nitrophenoxy)phenol

-

Reagents: 4-chloronitrobenzene, hydroquinone, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and dimethylformamide (DMF).

-

Procedure: a. To a flame-dried round-bottom flask, add hydroquinone (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents). b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). c. Add anhydrous DMF to dissolve the solids. d. Add 4-chloronitrobenzene (1.0 equivalent) to the mixture. e. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction to room temperature and pour it into a beaker of cold water. g. Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product. h. Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-Nitrophenoxy)phenol.

Synthesis of 3-(4-Nitrophenoxy)phenol: Diazonium Salt Hydrolysis

A viable route for the synthesis of the meta-isomer involves the hydrolysis of a corresponding diazonium salt.[4] This multi-step process begins with the reduction of a dinitro-substituted diaryl ether, followed by diazotization and subsequent hydrolysis.

Reaction Scheme:

Caption: Synthesis of 3-(4-Nitrophenoxy)phenol via a diazonium salt intermediate.

Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)phenol

-

Step 1: Synthesis of 3-(4-Nitrophenoxy)aniline. a. In a round-bottom flask, dissolve 4-aminophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMSO. b. Add 1-fluoro-3-nitrobenzene and heat the mixture. The fluorine is a good leaving group for nucleophilic aromatic substitution. c. Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude 3-(4-nitrophenoxy)aniline. Purify by column chromatography.

-

Step 2: Diazotization and Hydrolysis. a. Dissolve the purified 3-(4-nitrophenoxy)aniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. b. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature, to form the diazonium salt. c. Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group upon reaction with water. d. Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude 3-(4-Nitrophenoxy)phenol. f. Purify the product by recrystallization or column chromatography.

Comparative Physicochemical Properties

The difference in the substitution pattern directly translates to measurable differences in the physical properties of the two isomers.

| Property | 3-(4-Nitrophenoxy)phenol | 4-(4-Nitrophenoxy)phenol |

| Molecular Formula | C₁₂H₉NO₄ | C₁₂H₉NO₄ |

| Molecular Weight | 231.21 g/mol | 231.21 g/mol |

| Appearance | Off-white to pale yellow solid | Yellow amorphous powder[2] |

| Melting Point | Data not readily available | 171 - 173 °C[2] |

| Boiling Point | Higher than the 4-isomer (predicted) | Data not readily available |

| Solubility | Expected to have higher solubility in polar solvents | Moderately soluble in common organic solvents |

| pKa | Expected to be slightly higher than the 4-isomer | Expected to be lower due to direct resonance |

The more linear and symmetric structure of 4-(4-nitrophenoxy)phenol allows for more efficient crystal packing, which is reflected in its higher melting point compared to what would be expected for the less symmetrical 3-isomer. The direct conjugation of the nitro group with the phenoxy oxygen in the 4-isomer leads to a greater delocalization of the negative charge in the corresponding phenoxide ion, which is expected to make it a stronger acid (lower pKa) compared to the 3-isomer where this direct resonance is absent.

Spectroscopic Differentiation

The isomeric difference is clearly delineated in their respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra will show distinct patterns for the aromatic protons. In the 4-isomer, the protons on the hydroxyphenyl ring will exhibit a more symmetrical AA'BB' system, while the 3-isomer will display a more complex splitting pattern (ABX or AMX system) due to the lower symmetry. The chemical shifts of the protons on the nitrophenyl ring will also be subtly different due to the different electronic environment.

-

¹³C NMR: The carbon NMR will show a different number of unique aromatic carbon signals for each isomer, reflecting their symmetry. The chemical shifts of the carbons directly attached to the ether oxygen and the hydroxyl group will be particularly informative in distinguishing the two.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic peaks for the O-H stretch of the phenol (around 3300-3400 cm⁻¹), the C-O-C stretch of the diaryl ether (around 1240 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively). The precise positions and shapes of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern (meta vs. para).

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (m/z = 231) in their mass spectra. However, the fragmentation patterns may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents, potentially leading to different relative abundances of key fragments.

Reactivity and Electronic Effects

The position of the phenoxy group relative to the hydroxyl group dictates the electronic effects within the molecule, which in turn governs its reactivity.

Caption: Electronic effects influencing the reactivity of the two isomers.

In 4-(4-Nitrophenoxy)phenol , the para-position of the phenoxy group allows for direct resonance interaction with the hydroxyl group through the benzene ring. This extended conjugation influences the acidity of the phenolic proton and the nucleophilicity of the molecule. The electron-withdrawing nitro group further enhances the acidity of the phenolic proton.

In 3-(4-Nitrophenoxy)phenol , the meta-position of the phenoxy group prevents direct resonance communication with the hydroxyl group. The electronic influence is therefore primarily inductive. This results in a less acidic phenolic proton compared to the 4-isomer. The reactivity towards electrophilic aromatic substitution will also differ, with the hydroxyl group directing incoming electrophiles to the ortho and para positions relative to it.

Applications and Relevance in Drug Development

The distinct structural and electronic properties of these isomers lead to different potential applications.

-

4-(4-Nitrophenoxy)phenol is a valuable monomer in the synthesis of high-performance polymers such as polyetherimides and polyetherketones, where its rigidity and thermal stability are advantageous.[2] It also serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

-

3-(4-Nitrophenoxy)phenol , with its kinked geometry, may be explored as a building block for polymers with different physical properties, such as increased solubility or lower crystallinity. In drug development, this non-linear scaffold could be advantageous for fitting into specific binding pockets of enzymes or receptors where a more angular shape is preferred. Its potential as a precursor for novel bioactive molecules warrants further investigation.

Conclusion

The distinction between 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical and physical behavior. For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for the rational design and synthesis of new materials and therapeutic agents. The para-isomer offers a linear, rigid building block, while the meta-isomer provides a more angular and potentially more soluble alternative. The choice between these two isomers will ultimately depend on the desired properties and the specific application at hand. This guide has provided a foundational framework for distinguishing between these two compounds, offering both theoretical insights and practical methodologies to aid in their synthesis, characterization, and utilization.

References

-

Taniguchi, et al. (2015). Synthesis of 3-phenoxyphenol and 3-(4-nitrophenoxy)phenol. Encyclopedia.pub. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Chemistry LibreTexts. (2022). Phenols and Their Uses. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Polyetherimides Using 3-(4-Nitrophenoxy)phenol Monomers

Executive Summary

Polyetherimides (PEIs) are a class of high-performance engineering thermoplastics exhibiting exceptional thermal stability, chemical resistance, and mechanical toughness. While commercial PEIs (e.g., Ultem™) are typically synthesized via the nitro-displacement of bisphenols, the use of 3-(4-Nitrophenoxy)phenol as a strategic "heterofunctional" intermediate offers a precision route to synthesizing Bis(aminophenoxy)benzene diamines with tunable symmetry.

This guide details the protocol for utilizing 3-(4-Nitrophenoxy)phenol to synthesize high-purity diamine monomers, specifically 1,3-Bis(4-aminophenoxy)benzene (TPER) and its asymmetric derivatives, followed by their polymerization with aromatic dianhydrides. This stepwise approach allows for the rigorous exclusion of impurities and the design of polymers with tailored solubility and glass transition temperatures (

Scientific Foundation & Mechanism

The Role of 3-(4-Nitrophenoxy)phenol

3-(4-Nitrophenoxy)phenol is an asymmetric intermediate containing one phenolic hydroxyl group and one nitrophenoxy ether linkage. Unlike the direct "one-pot" reaction of resorcinol with 4-chloronitrobenzene (which yields a statistical mixture), using the isolated mono-substituted phenol allows for:

-

Sequential Etherification: The ability to react the remaining hydroxyl group with a different electrophile (e.g., 2-chloro-4-nitro-trifluoromethylbenzene) to create asymmetric diamines .

-

Purity Control: Isolation of the mono-intermediate prevents the formation of oligomeric impurities that degrade polymer molecular weight.

Reaction Pathway

The synthesis proceeds in three distinct phases:

-

Etherification (SNAr): Coupling 3-(4-Nitrophenoxy)phenol with an activated aryl halide to form a dinitro-bis(ether).

-

Reduction: Catalytic hydrogenation of the dinitro compound to the diamine.

-

Polycondensation: Reaction of the diamine with a dianhydride (e.g., 6FDA, BPDA) to form Polyamic Acid (PAA), followed by imidization.

Caption: Stepwise synthesis workflow from asymmetric phenol precursor to final polyetherimide.

Experimental Protocols

Materials & Equipment

-

Reagents: 3-(4-Nitrophenoxy)phenol (Sublimed grade), 4-Chloronitrobenzene, Potassium Carbonate (anhydrous), Palladium on Carbon (10%), Hydrazine Monohydrate, N,N-Dimethylacetamide (DMAc), Acetic Anhydride, Pyridine.

-

Solvents: DMAc (dried over CaH2), Ethanol, Toluene.

-

Equipment: 3-neck round bottom flask, Dean-Stark trap, Mechanical stirrer, Nitrogen inlet, Soxhlet extractor.

Protocol A: Synthesis of Diamine Monomer

Target: 1,3-Bis(4-aminophenoxy)benzene (TPER)

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

-

Charging: Add 3-(4-Nitrophenoxy)phenol (23.1 g, 0.1 mol), 4-Chloronitrobenzene (15.8 g, 0.1 mol), and Potassium Carbonate (15.2 g, 0.11 mol).

-

Solvation: Add 150 mL of DMAc and 30 mL of Toluene (azeotropic agent).

-

Dehydration: Heat to 140°C. Reflux toluene to remove water generated by phenoxide formation. Remove toluene by distillation once water evolution ceases (~2-3 hours).

-

Coupling: Increase temperature to 160-165°C and stir for 8-12 hours. Monitor reaction progress via TLC (SiO2, Hexane:Ethyl Acetate 3:1).

-

Workup: Cool to 80°C and pour the mixture into 1 L of vigorously stirred methanol/water (1:1).

-

Purification: Filter the precipitate, wash with hot water to remove salts, and recrystallize from glacial acetic acid or DMF/Ethanol.

Step 2: Reduction to Diamine

-

Setup: 1 L flask with reflux condenser and addition funnel.

-

Dissolution: Dissolve the dinitro compound (35.2 g, 0.1 mol) in 400 mL Ethanol/THF (2:1).

-

Catalyst: Add 1.5 g of 10% Pd/C. Heat to reflux (70-80°C).

-

Reduction: Add Hydrazine Monohydrate (40 mL) dropwise over 1 hour. (Caution: Exothermic, gas evolution).

-

Completion: Reflux for an additional 4-6 hours until solution becomes colorless/pale yellow.

-

Isolation: Filter hot through Celite to remove Pd/C. Cool filtrate to crystallize the diamine.

-

Drying: Dry under vacuum at 60°C for 24 hours.

-

Characterization: FTIR (Amine doublet at 3300-3400 cm⁻¹), ¹H NMR (D₂O exchangeable protons).

-

Protocol B: Polymerization (Two-Step Method)

Target: Polyetherimide with 6FDA (for high solubility)

-

Stoichiometry: Precise equimolar balance is critical.

-

Diamine: 1,3-Bis(4-aminophenoxy)benzene (2.92 g, 10.0 mmol).

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10.0 mmol).

-

-

Polyamic Acid (PAA) Formation:

-

Place diamine in a completely dry 100 mL flask under

. -

Add dry DMAc (solids content ~15-20 wt%). Stir until dissolved.

-

Add 6FDA in portions over 30 minutes to prevent local gelation.

-

Stir at room temperature for 24 hours. Viscosity should increase significantly.

-

-

Chemical Imidization:

-

Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

-

Heat to 80°C for 4-6 hours, then 100°C for 1 hour.

-

-

Precipitation:

-

Pour the viscous polymer solution into a high-speed blender containing Methanol (10x volume).

-

Filter the fibrous white polymer.

-

-

Purification: Soxhlet extraction with methanol for 24 hours to remove residual solvent/catalyst. Dry at 150°C under vacuum.

Characterization & Data Analysis

Expected Properties

The resulting PEI derived from this monomer system exhibits enhanced solubility due to the ether linkages and meta-substitution (from the resorcinol core of the starting material).

| Property | Test Method | Typical Value (6FDA-based) | Typical Value (BPDA-based) |

| Inherent Viscosity | Ubbelohde (30°C, DMAc) | 0.8 - 1.2 dL/g | 0.6 - 0.9 dL/g |

| Glass Transition ( | DSC (20°C/min) | 240 - 260°C | 220 - 240°C |

| Td (10% wt loss) | TGA ( | > 520°C | > 540°C |

| Solubility | Room Temp | NMP, DMAc, THF, CHCl3 | NMP, DMAc (Hot) |

| Tensile Strength | ASTM D882 | 90 - 110 MPa | 100 - 130 MPa |

Troubleshooting Guide

-

Low Viscosity/MW:

-

Cause: Moisture in solvent hydrolyzing the dianhydride.

-

Solution: Distill DMAc over CaH2 immediately before use. Ensure stoichiometry is accurate to 0.1%.

-

-

Incomplete Imidization:

-

Indicator: Amide carbonyl peak at 1660 cm⁻¹ in FTIR.

-

Solution: Increase time/temperature of chemical imidization or perform a thermal post-cure at 250°C.

-

-

Coloration:

-

Cause: Oxidation of amine groups prior to polymerization.

-

Solution: Recrystallize diamine in the presence of a pinch of sodium dithionite; store under argon.

-

References

-

Synthesis of Polyetherimides via Nitro-Displacement

- Title: "Synthesis and properties of polyetherimides based on bis(ether anhydride)s."

- Source: Polymer Journal.

-

URL:[Link]

-

Diamine Synthesis Protocols

-

Advanced Soluble Polyimides

-

Chemical Imidization Techniques

- Title: "Mechanistic study of chemical imidiz

- Source: Macromolecules.

-

URL:[Link]

Sources

Protocols for catalytic reduction of 3-(4-Nitrophenoxy)phenol to 3-(4-Aminophenoxy)phenol

Application Note: High-Fidelity Catalytic Reduction of 3-(4-Nitrophenoxy)phenol

Executive Summary & Strategic Context

The reduction of 3-(4-Nitrophenoxy)phenol to 3-(4-Aminophenoxy)phenol is a pivotal transformation in the synthesis of high-performance polyimides and specialized pharmaceutical intermediates.[1][2] While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents a unique "Janus" challenge: it contains a robust ether linkage that must be preserved, and a phenolic hydroxyl group that renders the final amino-product highly susceptible to oxidative degradation (browning) upon air exposure.[1]

This guide moves beyond generic organic chemistry recipes. It provides two field-validated protocols optimized for chemoselectivity and product stability .[1][2] We prioritize the Catalytic Hydrogenation method (Protocol A) for scalability and purity, and offer a Catalytic Transfer Hydrogenation method (Protocol B) for laboratories lacking high-pressure infrastructure.

Mechanistic Insight & Catalyst Selection

To control the reaction, one must understand the surface chemistry. The reduction of the nitro group on a Palladium surface follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.

-

The Ether Linkage Stability: The diaryl ether bond is generally stable under standard hydrogenation conditions (unlike benzyl ethers). However, high temperatures (>80°C) or acidic supports can promote cleavage.

-

The Oxidation Trap: The product, 3-(4-Aminophenoxy)phenol, is an electron-rich aminophenol.[1][2] In the presence of oxygen and trace metals, it rapidly oxidizes to quinone-imine species, leading to yield loss and difficult purification. Strict anaerobic workup is the critical success factor.

Reaction Pathway Diagram

Figure 1: Stepwise reduction pathway on Pd surface showing critical branching points for impurity formation.[1][2]

Pre-Reaction Material Assessment

| Parameter | Specification | Rationale |

| Catalyst | 10% Pd/C (50% water wet) | The "wet" catalyst is safer (non-pyrophoric) and water does not inhibit this reaction.[1][2] 5% Pd/C is acceptable but may require longer reaction times. |

| Solvent | Methanol (HPLC Grade) | High solubility for both substrate and product. Ethanol is a viable green alternative but may require slight heating.[2] |

| Hydrogen Source | H₂ Gas (99.9%) or Hydrazine Hydrate | Protocol dependent. H₂ gas provides the cleanest workup. |

| Additives | Antioxidant (Optional) | Trace BHT or sodium dithionite during workup can prevent "pinking" or browning of the product [1]. |

Protocol A: High-Pressure Catalytic Hydrogenation (Gold Standard)

This method is preferred for scale-up (>5g) and high-purity requirements.[1] It relies on a Parr shaker or autoclave.[2]

Safety: Hydrogen gas is highly flammable.[2][3] Pd/C is pyrophoric when dry.[2] Ensure all equipment is grounded.

Step-by-Step Methodology:

-

Preparation: In a pressure vessel, dissolve 3-(4-Nitrophenoxy)phenol (1.0 equiv) in Methanol (10-15 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C (wet) (5-10 wt% relative to substrate).[1][2] Tip: Add the catalyst to the solvent under a blanket of Nitrogen/Argon to avoid spark ignition.

-

Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

-

Reaction: Pressurize to 3–5 bar (45–75 psi) . Agitate at Room Temperature (20–25°C) .

-

Note: Heating is rarely necessary and increases the risk of ether cleavage. If the reaction is sluggish, warm to 40°C max.

-

-

Monitoring: Monitor H₂ uptake. The reaction is typically complete in 2–4 hours . Confirm by TLC (EtOAc/Hexane 1:1) or HPLC. The yellow color of the nitro compound should fade to colorless/pale pink.

-

Filtration (Critical Step): Filter the catalyst through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent at all times).

-

Why? Dry Pd/C saturated with hydrogen can ignite instantly upon air exposure.[2]

-

-

Workup: Concentrate the filtrate under reduced pressure.

-

Expert Tip: If the product appears dark, add a pinch of sodium dithionite or ascorbic acid to the aqueous wash during extraction to reverse oxidation [2].

-

Protocol B: Catalytic Transfer Hydrogenation (Lab-Scale)

Ideal for small-scale (<5g) batches or labs without high-pressure equipment.[1][2] Uses Hydrazine Hydrate as the H-donor.[1][2][4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(4-Nitrophenoxy)phenol (1.0 equiv) in Ethanol (20 volumes).

-

Catalyst: Add 10% Pd/C (10 wt%). Heat the mixture to reflux (approx. 78°C).

-

Addition: Dropwise add Hydrazine Hydrate (80%) (5.0 – 6.0 equiv) over 20 minutes.

-

Reflux: Maintain reflux for 1–2 hours .

-

Completion: Check TLC. The spot for the nitro starting material should disappear.

-

Workup: Cool to room temperature. Filter off the catalyst.[3][5][6] Pour the filtrate into ice-cold water (50 volumes) to precipitate the product (if solid) or extract with Ethyl Acetate.

-

Note: Hydrazine residues can be toxic; ensure thorough washing with water.[2]

-

Process Control & Troubleshooting

Decision Matrix for Optimization

Figure 2: Workflow for monitoring reaction progress and troubleshooting visual anomalies.

Quantitative Data Summary

| Metric | Protocol A (H₂ Gas) | Protocol B (Transfer H) |

| Typical Yield | 90 – 96% | 85 – 92% |

| Reaction Time | 2 – 4 Hours | 1 – 2 Hours |

| Purity (HPLC) | > 99% | > 97% (Trace Azoxy possible) |

| Scalability | Excellent (kg scale) | Limited (Exotherm/Foaming) |

| Safety Profile | Flammability Risk | Toxicity Risk (Hydrazine) |

References

-

Preparation method of 4,4'-bis(3-aminophenoxy)biphenyl. Patent CN115286519A.[1][2] Describes the use of antioxidants like 2,6-di-tert-butyl-4-methylphenol during the workup of similar aminophenoxy ethers to prevent oxidation.[1][2]

-

Synthesis of 3-(4-aminophenoxy)-phenol. National Institutes of Health (NIH) / PubMed Central.[1] Mentions the specific hydrogenation of the p-fluoronitrobenzene derived intermediate using Pd/C.

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate. Organic Chemistry Portal. Validates the hydrazine/Pd-C transfer hydrogenation protocol for selective nitro reduction.

-

Catalytic Reduction of 4-Nitrophenol. RSC Advances. Provides kinetic data and mechanistic insights into the catalytic reduction of nitrophenols, applicable to the phenoxy-substituted variant.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(4-Nitrophenoxy)phenol, Hydrazine, and Palladium on Carbon before commencing experiments.[1][2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]

- 6. Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Asymmetric Diaryl Ethers from 3-(4-Nitrophenoxy)phenol

Executive Summary & Strategic Rationale

This guide details the step-by-step synthesis of complex asymmetric polyaryl ethers using 3-(4-Nitrophenoxy)phenol as a pivotal nucleophilic scaffold.

In medicinal chemistry and agrochemical development (e.g., protoporphyrinogen oxidase inhibitors), the diaryl ether motif is a privileged pharmacophore. The starting material, 3-(4-Nitrophenoxy)phenol, is unique because it contains a pre-installed "meta" ether linkage and a differentiated electronic structure:

-

Nucleophilic Handle: A free phenolic hydroxyl (-OH) at the 1-position, ready for functionalization.

-

Electrophilic/Redox Handle: A nitro-substituted aryl ring at the 3-position, which serves as a masked aniline or an electron-withdrawing anchor.

This application note focuses on the O-Arylation of the free phenol to generate 1,3-bis(aryloxy)benzene architectures. These "double" diaryl ethers are critical for tuning lipophilicity and metabolic stability in drug candidates. We present three orthogonal protocols to cover the full spectrum of electrophilic coupling partners.

Chemical Pathway & Logic

The synthesis relies on the chemoselective cross-coupling of the phenolic oxygen. We employ a "Toolbox Approach" to ensure success regardless of the electronic nature of the coupling partner (Ar'-X).

-